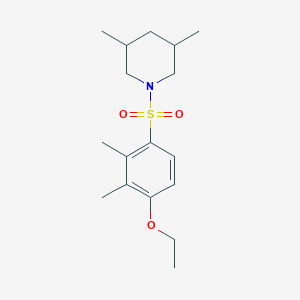methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1676069-59-2](/img/structure/B603217.png)
5-[[3-(difluoromethoxy)phenyl](4-morpholinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula 5-[[3-(difluoromethoxy)phenyl](4-morpholinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered interest in various scientific fields. This compound is known for its unique chemical structure, which includes fluorine, nitrogen, oxygen, and sulfur atoms, making it a versatile candidate for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-(difluoromethoxy)phenyl](4-morpholinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. Common synthetic routes may involve the use of starting materials such as aromatic amines, fluorinated compounds, and sulfonyl chlorides. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of This compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like sulfonation, fluorination, and amination under controlled temperature and pressure conditions to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[[3-(difluoromethoxy)phenyl](4-morpholinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using halogenated reagents or strong acids/bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, strong acids (e.g., sulfuric acid), and bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives, depending on the substituents introduced.
Scientific Research Applications
5-[[3-(difluoromethoxy)phenyl](4-morpholinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[[3-(difluoromethoxy)phenyl](4-morpholinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 5-[[3-(difluoromethoxy)phenyl](4-morpholinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol include other fluorinated aromatic amines and sulfonamides, such as:
C15H14F2N4O2S: A structurally similar compound with one less oxygen atom.
C16H15F2N4O3S: A compound with a slightly different substitution pattern on the aromatic ring.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and sulfur atoms in the molecule enhances its reactivity and potential for diverse applications, setting it apart from other similar compounds.
Properties
CAS No. |
1676069-59-2 |
|---|---|
Molecular Formula |
C16H16F2N4O3S |
Molecular Weight |
382.4g/mol |
IUPAC Name |
5-[[3-(difluoromethoxy)phenyl]-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
InChI |
InChI=1S/C16H16F2N4O3S/c17-15(18)25-11-3-1-2-10(8-11)12(21-4-6-24-7-5-21)13-14(23)22-16(26-13)19-9-20-22/h1-3,8-9,12,15,23H,4-7H2 |
InChI Key |
AWBHRWIWINOWML-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(C2=CC(=CC=C2)OC(F)F)C3=C(N4C(=NC=N4)S3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


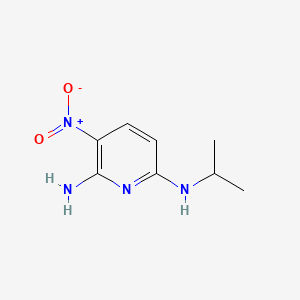
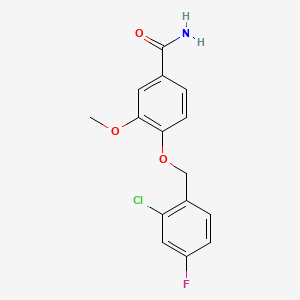
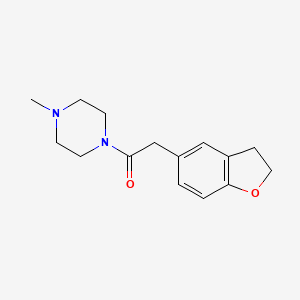
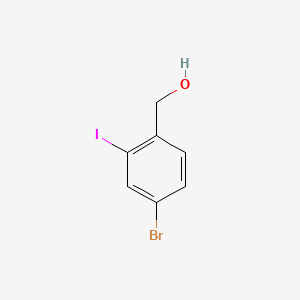
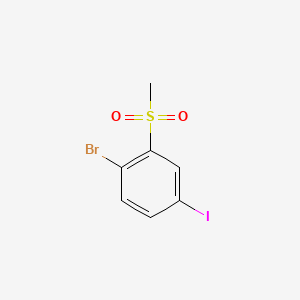
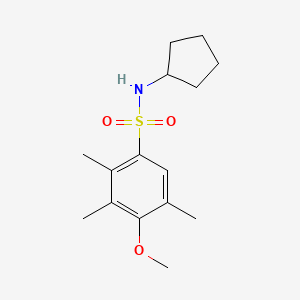
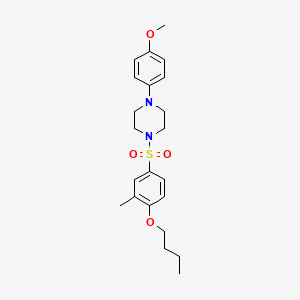
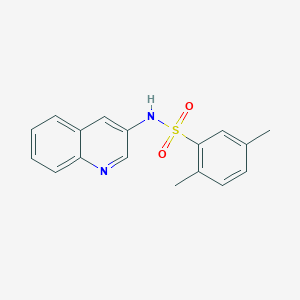
![[(2,4-Dibromo-5-methylphenyl)sulfonyl]dimethylamine](/img/structure/B603148.png)

![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603150.png)
![[(4-Chloro-2-methoxyphenyl)sulfonyl]dimethylamine](/img/structure/B603152.png)
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603154.png)
